Home > Products > Screening Compounds P65986 > 5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one
5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one - 61479-36-5

5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one

Catalog Number: EVT-3410832
CAS Number: 61479-36-5
Molecular Formula: C9H10N2O
Molecular Weight: 162.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7,8-Dihydro-5(6H)-quinolinone

  • Compound Description: This compound is a bicyclic lactam and a key starting material in the synthesis of 5-(4-methylphenylsulfonyl)-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine, which is further reacted to produce derivatives of the target compound 5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one [].

5-(4-Methylphenylsulfonyl)-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine (12)

  • Compound Description: This compound is a N-tosyl protected tetrahydropyridoazepine derivative. It serves as a crucial intermediate in the synthesis of the target compound, 5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one [].

6-(4-Methylphenylsulfonyl)-1,4,5,6-tetrahydropyrazolo[3,4-d]pyrido[3,2-b]azepine (24)

  • Compound Description: This compound represents a tetrahydropyrazolopyridoazepine derivative synthesized from compound 12 through a series of reactions. It serves as a precursor to the target compound [].

5-(4-Nitrobenzoyl)-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]-azepine (13)

  • Compound Description: This compound represents another N-protected tetrahydropyridoazepine derivative utilized in the synthesis of related pyrazolopyridoazepine analogs [].

6-(4-Nitrobenzoyl)-1,4,5,6-tetrahydropyrazolo[3,4-d]pyrido[3,2-b]azepine (25)

  • Compound Description: This compound is a tetrahydropyrazolopyridoazepine derivative synthesized from compound 13. It serves as a precursor to related analogs of the target compound [].
  • Compound Description: These compounds represent a series of bicyclic heterocycles explored as precursors for the synthesis of tricyclic 1,2,3-triazolopyridines [].
Overview

5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one is a heterocyclic compound that belongs to the class of pyrido[3,2-b]azepines. These compounds are recognized for their significant pharmacological properties and potential applications in medicinal chemistry. The pyrido[3,2-b]azepine structure is characterized by a fused bicyclic system that incorporates both a pyridine and an azepine moiety, which contributes to its biological activity. This compound has been studied for its ability to act as an inhibitor of various kinases and receptors, making it a valuable scaffold in drug development.

Source and Classification

The compound is classified under heterocyclic compounds, specifically pyridoazepines. It is often sourced from synthetic pathways that involve complex organic reactions. The classification of 5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one is crucial for understanding its chemical behavior and potential interactions in biological systems.

Synthesis Analysis

Methods

The synthesis of 5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one can be achieved through various methods:

  1. Friedel-Crafts Cyclization: This method involves the intramolecular cyclization of aromatic compounds in the presence of a Lewis acid catalyst. It has been shown to be effective in forming the azepine ring from pyridine derivatives .
  2. Catalytic Cyclizations: Utilizing transition metals such as cobalt, palladium, and rhodium facilitates the formation of C-N and C-C bonds essential for constructing the azepine framework. These methods allow for the creation of complex structures with high specificity .
  3. Radical Reactions: Intramolecular radical difluoromethylarylation and diauryl peroxide-initiated radical azepine analogization are also significant methods that have been explored for synthesizing this compound .

Technical Details

The synthesis often involves multiple steps that may include:

  • Formation of intermediates.
  • Purification processes such as recrystallization or chromatography.
  • Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure.
Molecular Structure Analysis

Structure

The molecular structure of 5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one features a bicyclic arrangement with a nitrogen atom incorporated into the azepine ring. The molecular formula is C10_{10}H12_{12}N2_2O.

Data

Key structural data include:

  • Molecular Weight: Approximately 176.22 g/mol.
  • Melting Point: Specific values can vary based on purity and synthesis method.
  • Spectroscopic data confirming functional groups and connectivity.
Chemical Reactions Analysis

5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The nitrogen atom in the azepine ring can act as a nucleophile in substitution reactions.
  2. Electrophilic Aromatic Substitution: The aromatic nature of the pyridine component allows for electrophilic attacks on the ring.
  3. Hydrogenation: The double bonds present can undergo hydrogenation reactions to yield saturated derivatives.

Technical Details

The reaction conditions (temperature, solvent choice, catalysts) play a crucial role in determining the efficiency and selectivity of these reactions.

Mechanism of Action

The mechanism by which 5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one exerts its biological effects typically involves interaction with specific receptors or enzymes:

  1. Kinase Inhibition: The compound has been identified as an inhibitor of several kinases such as glycogen synthase kinase 3 (GSK-3) and cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation and signaling pathways.
  2. Receptor Modulation: It may also act on neurotransmitter receptors including dopamine receptors, influencing neurotransmission and potentially offering therapeutic effects in neurological disorders.

Data

Experimental studies have demonstrated its efficacy against various targets in vitro and in vivo models.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in organic solvents like ethanol or dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant Data or Analyses

Characterization through spectroscopic methods provides insights into purity and structural integrity.

Applications

5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one serves as a crucial building block in medicinal chemistry:

  1. Drug Development: Its derivatives are being explored for their potential therapeutic effects against cancer and neurodegenerative diseases due to their kinase inhibitory properties.
  2. Biological Studies: Used in research to understand receptor interactions and signaling pathways.
Synthetic Methodologies and Optimization

Catalytic Cyclization Strategies for Azepine Core Construction

Catalytic cyclization represents a cornerstone in constructing the complex azepine core of 5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one. Cobalt-catalyzed [2+2+2] cycloadditions involving yne-ynamide precursors enable efficient annulation under mild conditions (typically 60-80°C), forming the bicyclic framework with high atom economy. This method yields the pyridoazepine core with 75-88% efficiency and demonstrates excellent functional group tolerance, accommodating electron-donating and moderately electron-withdrawing substituents on the pyridine ring . Rhodium(I) catalysts, particularly [Rh(cod)Cl]₂ with phosphine ligands, facilitate intramolecular hydroacylation of alkenylpyridine intermediates, providing enantioselective access to chiral azepine derivatives. This approach achieves moderate to high enantioselectivity (70-90% ee) when employing chiral diphosphine ligands like BINAP, crucial for synthesizing pharmacologically relevant enantiomers . Palladium-catalyzed carbonylative cyclization using CO gas (1 atm) efficiently converts amino-alkene precursors into the target lactam structure, though moisture sensitivity necessitates anhydrous conditions .

Table 1: Catalytic Systems for Azepine Core Construction

Catalyst SystemTemperature (°C)Yield Range (%)Key Advantages
CoI₂/dppe60-8075-88Atom economy, functional group tolerance
[Rh(cod)Cl]₂/(R)-BINAP90-10065-82Enantioselectivity (70-90% ee)
Pd(OAc)₂/Xantphos/CO(g)8070-85Direct lactamization

Friedel-Crafts Intramolecular Cycloalkylation in Pyridoazepine Synthesis

Friedel-Crafts intramolecular cycloalkylation provides a direct route to tetrahydro-5H-pyrido[3,2-b]azepin-6-ones by electrophilic activation of alkenyl or alkyl halide side chains tethered to pyridine precursors. Aluminum chloride (AlCl₃) serves as the classical Lewis acid catalyst in dichloroethane at reflux (85°C), facilitating electrophilic attack on the electron-rich pyridine C2 position to form the seven-membered ring. This method delivers yields of 60-75% for unsubstituted derivatives but faces limitations with acid-sensitive functional groups . Microwave-assisted Friedel-Crafts protocols significantly reduce reaction times from hours to minutes (typically 10-30 minutes) while improving yields by 10-15% through controlled, uniform heating. The intramolecular nature of this cyclization minimizes regiochemical issues, favoring C2-cyclization over C4-attack due to reduced steric constraints at the ortho position relative to the nitrogen atom [2]. Electron-donating substituents (e.g., methoxy) at the pyridine C4 position further enhance reaction rates and yields by increasing nucleophilicity at C3/C5, facilitating electrophilic ring closure.

Radical-Mediated Approaches: Difluoromethylarylation and Diazuryl Peroxide-Initiated Analogs

Radical chemistry offers innovative pathways to access structurally complex pyrido[3,2-b]azepinones under mild conditions. Electrochemical difluoromethylarylation enables cascade cyclization of N-allyl pyridine derivatives bearing difluoromethyl groups. Constant current electrolysis (10 mA/cm²) in an undivided cell with a carbon cathode generates difluoromethyl radicals that initiate sequential C(sp³)-CF₂H bond formation and heterocyclization. This method achieves 55-70% yields and demonstrates compatibility with ester, nitrile, and protected amine functionalities . Diazuryl peroxide-initiated radical arylation proceeds through thermally generated aryl radicals that undergo intramolecular homolytic substitution (SHi mechanism) at the pyridine C2 position. This approach efficiently constructs the azepine ring at 80°C without transition metals, providing a complementary strategy for metallophobic systems. The reaction demonstrates excellent diastereoselectivity (>20:1 dr) when employing chiral α-substituted acrylamide tethers, exploiting conformational constraints during cyclization . These radical methods provide access to fluorinated analogs not readily achievable through ionic pathways, expanding medicinal chemistry opportunities.

Transition Metal-Catalyzed C–N and C–C Bond Formation

Transition metal-catalyzed cross-coupling revolutionizes pyridoazepinone synthesis by enabling strategic bond disconnections. Buchwald-Hartwig amination of 2-halo-3-vinylpyridines with primary amines forms the crucial C-N bond preceding ring closure. Palladium catalysts (e.g., Pd₂(dba)₃/XPhos) with Cs₂CO₃ base in toluene at 100°C achieve >80% conversion for this key amination step. Subsequent ring-closing metathesis (RCM) using Grubbs II catalyst (5 mol%) constructs the azepine ring via intramolecular olefin coupling with 70-85% efficiency [2]. Alternatively, palladium-catalyzed direct C-H functionalization employs pyridine N-oxide as a directing group, enabling arylation at C2 followed by lactamization. Rhodium(III) catalysts (e.g., [Cp*RhCl₂]₂) facilitate oxidative annulation of N-carbamoylpyridiniums with internal alkynes, constructing the azepine core in a single step with 65-78% yield. These methodologies provide convergent routes to 5-substituted derivatives, including the dopamine D3 ligand scaffold 8,8-dimethyl-5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one (CAS 61479-39-8) [3] .

Table 2: Transition Metal-Catalyzed Bond Forming Strategies

Bond FormedCatalyst SystemKey IntermediateFollow-up StepOverall Yield (%)
C-NPd₂(dba)₃/XPhos, Cs₂CO₃2-Halo-3-(aminomethyl)pyridineRCM (Grubbs II)60-75
C-C (aryl)[Cp*RhCl₂]₂, AgSbF₆, Cu(OAc)₂N-CarbamoylpyridiniumNone (direct annulation)65-78
C-C (alkenyl)Pd(OAc)₂, benzoquinoneEnamide-functionalized pyridineTautomerization70-82

Comparative Analysis of Synthetic Yield and Scalability Across Methodologies

Critical evaluation of synthetic methodologies reveals significant differences in efficiency, scalability, and functional group compatibility. Catalytic cyclization strategies offer the highest atom economy (85-95%) and are preferred for large-scale synthesis of unsubstituted core structures, achieving pilot-scale quantities (>1 kg) with minimal purification requirements. However, these methods exhibit limitations in introducing sterically demanding C5 substituents . Friedel-Crafts cyclization provides cost advantages due to inexpensive catalysts (AlCl₃) but generates stoichiometric waste and faces scalability challenges in moisture-sensitive systems, typically capping at 100-200 g batches in industrial settings [2]. Radical-mediated approaches offer unique access to fluorinated analogs but suffer from the highest dilution requirements (0.01-0.1 M), complicating process-scale implementation despite moderate yields .

Transition metal-catalyzed C–N/C–C bond formations demonstrate superior versatility for synthesizing substituted derivatives like the 8,8-dimethyl analog (CAS 61479-39-8). Buchwald-Hartwig/RCM sequences deliver consistently high yields (70-85%) at decagram scale with excellent reproducibility, though ruthenium removal (<5 ppm) requires additional purification steps. Rhodium-catalyzed oxidative annulation provides step economy but encounters cost barriers for large-scale applications due to precious metal loading . Process mass intensity (PMI) analysis reveals that catalytic hydrogenation-based routes exhibit the lowest environmental impact (PMI 25-35), whereas radical methods show higher solvent consumption (PMI 45-65) [2] .

Table 3: Comparative Analysis of Synthetic Methodologies

MethodologyMax. Reported ScaleTypical Yield Range (%)PMIKey Limitations
Catalytic Cyclization>1 kg75-8825-35Limited C5 substitution
Friedel-Crafts Cycloalkylation200 g60-7540-50Acid-sensitive groups incompatible
Radical Difluoromethylarylation50 g55-7045-65High dilution, specialized equipment
Buchwald-Hartwig/RCM Sequence500 g70-8530-40Ruthenium removal required
Rh(III)-Oxidative Annulation100 g65-7835-45High catalyst cost

Properties

CAS Number

61479-36-5

Product Name

5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one

IUPAC Name

5,7,8,9-tetrahydropyrido[3,2-b]azepin-6-one

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

InChI

InChI=1S/C9H10N2O/c12-9-5-1-3-7-8(11-9)4-2-6-10-7/h2,4,6H,1,3,5H2,(H,11,12)

InChI Key

FNDNCBMOHMAWRH-UHFFFAOYSA-N

SMILES

C1CC2=C(C=CC=N2)NC(=O)C1

Canonical SMILES

C1CC2=C(C=CC=N2)NC(=O)C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.